Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363381-69-4
VCID: VC3409072
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

CAS No.: 1363381-69-4

Cat. No.: VC3409072

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate - 1363381-69-4

Specification

CAS No. 1363381-69-4
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3
Standard InChI Key VQHYDOIBWWTTKP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N

Introduction

Chemical Identity and Structural Features

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate belongs to the azaspirocyclic family, featuring a nitrogen atom at the 6-position of a spiro[3.5]nonane system. The molecule’s IUPAC name derives from its tert-butyl ester group and the amino substituent at the 2-position of the spiro framework. Key identifiers include:

  • Molecular Formula: C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2

  • Molecular Weight: 240.34 g/mol

  • CAS Registry: 2387596-08-7 (closest analog: tert-butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate)

The spirocyclic architecture imposes conformational rigidity, which enhances binding specificity in biological systems. X-ray crystallography of analogous compounds confirms a puckered geometry for the five-membered ring and a planar tert-butyl carboxylate group .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate involves multi-step protocols common to spirocyclic amines:

  • Cyclization: Formation of the spiro[3.5]nonane core via intramolecular nucleophilic substitution or ring-closing metathesis. For example, tert-butyl carbamate derivatives undergo cyclization under acidic conditions to generate the spiro framework .

  • Amino Group Introduction: Reductive amination or nucleophilic substitution introduces the 2-amino group. Palladium-catalyzed coupling reactions may also install nitrogen-containing substituents .

  • Boc Protection: The tert-butyloxycarbonyl group is added to stabilize the secondary amine during subsequent reactions, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Key Reaction Conditions

  • Solvents: Polar aprotic solvents (e.g., THF, DMF) enhance intermediate solubility.

  • Catalysts: Pd/C or Raney nickel improves reductive amination efficiency, achieving yields >70% in optimized setups .

  • Temperature: Cyclization proceeds optimally at 80–100°C, while Boc protection occurs at 0–5°C to minimize side reactions .

Structural and Functional Comparisons

The compound’s reactivity and applications are contextualized through comparisons with related spirocyclic analogs:

Compound NameKey Functional GroupsMolecular Weight (g/mol)Applications
tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylateAmino, Boc-protected amine240.34Drug discovery intermediates
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Dual nitrogen atoms226.32Sigma receptor ligands
tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylateIodo, Boc-protected amine226.32Cross-coupling reactions

The amino group at the 2-position distinguishes this compound, enabling hydrogen bonding in biological targets, while the Boc group offers synthetic versatility .

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The Boc-protected amine serves as a versatile intermediate for:

  • Peptide Mimetics: Incorporation into macrocyclic peptides to enhance metabolic stability.

  • Kinase Inhibitors: Functionalization with aryl groups via Suzuki-Miyaura coupling yields targeted inhibitors .

Conformational Restriction

The spirocyclic framework enforces specific dihedral angles, reducing entropic penalties during protein binding. This property is exploited in:

  • GPCR-Targeted Therapies: Improved binding affinity for G-protein-coupled receptors (e.g., dopamine D₂ receptor) .

  • Proteolysis-Targeting Chimeras (PROTACs): Spiro linkers enhance proteasome recruitment efficiency .

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